molecular formula C8H10N4 B1492819 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2090956-29-7

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1492819
CAS No.: 2090956-29-7
M. Wt: 162.19 g/mol
InChI Key: NLRMXMFYKXIWHQ-UHFFFAOYSA-N
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Description

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3-cyclopropyl-1H-pyrazole-5-amine with acetonitrile derivatives in the presence of catalysts such as p-toluenesulfonic acid (p-TSA) to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the amino and cyclopropyl groups on the pyrazole ring enhances its potential for diverse applications in medicinal chemistry .

Properties

IUPAC Name

2-(5-amino-3-cyclopropylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-3-4-12-8(10)5-7(11-12)6-1-2-6/h5-6H,1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRMXMFYKXIWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=C2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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